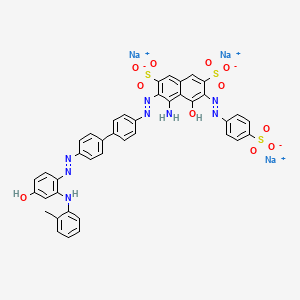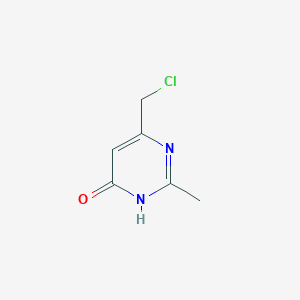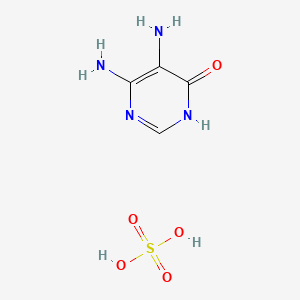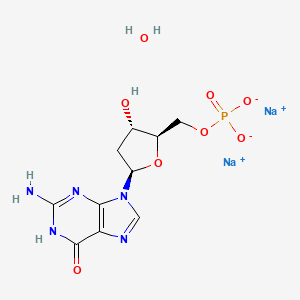
C.I. Acid Black 94
Übersicht
Beschreibung
C.I. Acid Black 94 (AB94) is an anionic dye belonging to the azo class. It is a Blu-ray black powder, soluble in water . AB94 is widely used in the textile industry for dyeing wool, cotton, and silk fabrics.
Synthesis Analysis
AB94 is a synthetic dye and is not found in nature. It is produced by the diazotization of 4-amino-2,7-naphthalenedisulfonic acid and coupling with 8-hydroxy-1,3,6-pyrene-trisulfonic acid .Molecular Structure Analysis
The molecular formula of this compound is C41H29N8Na3O11S3 . The average mass is 974.880 Da .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the sources, it’s known that azo dyes, which include this compound, can be degraded through various methods such as absorption, precipitation, ion exchange, and chemical oxidation .Physical And Chemical Properties Analysis
AB94 is a black colored powder with a melting point of >300 °C. It is soluble in water .Wissenschaftliche Forschungsanwendungen
Removal of Dye Using Coagulation/Flocculation Process
Research has shown that the removal of dyes like C.I. Acid Black 210 from concentrated solutions can be achieved using a coagulation/flocculation process with aluminium sulphate as a primary coagulant and various commercial polymers as flocculant aids. This process has been effective in significantly reducing the color of the dye solutions (Zahrim, Tizaoui, & Hilal, 2010).
Nanofiltration for Dye Solution Treatment
In another study, the treatment of highly concentrated C.I. Acid Black 210 dye solution was investigated using nanofiltration, following coagulation/flocculation and sand filtration. This approach was found to be more effective than sand filtration alone, based on criteria like color, residual dye, pH, and total organic carbon (Zahrim & Hilal, 2013).
Wastewater Treatment Using Sequencing Batch Reactor
A study exploring the treatment of simulated acid azo dye (C.I. Acid Black 210) wastewater in a sequencing batch reactor under anoxic–aerobic–anoxic conditions revealed effective color and COD (Chemical Oxygen Demand) removal. This technique proved to be efficient in the rapid startup period and at higher loading rates (Mohan, Rao, & Sarma, 2007).
Analysis of Dyes Using Chromatographic Techniques
The commercial dye C.I. Acid Black 194 was analyzed using techniques like reversed-phase HPLC and Micellar ElectroKinetic Chromatography, highlighting the capability of these methods to detect impurities typical of production processes (Sebastiano et al., 2012).
Biosorption of Dyes
A study focused on optimizing the removal conditions of C.I. Acid black 1 dye using biomasses like Cystoseira indica and Gracilaria persica. These biomasses showed high removal efficiencies, indicating their potential as biosorbents for removing such dyes from aqueous solutions (Kousha et al., 2012).
Wirkmechanismus
Target of Action
C.I. Acid Black 94 is a multifunctional dye . It is primarily used in biological experiments where it targets various cell structures, biomolecules, and microorganisms . It helps researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
Mode of Action
The mode of action of C.I. Acid Black 94 is primarily through its ability to bind to its targets. As a dye, it can attach to different biomolecules and cell structures, allowing researchers to track these targets visually. This property is particularly useful in the study of cell functions, tissue pathology, and the monitoring of microorganisms .
Biochemical Pathways
The exact biochemical pathways affected by CIIt is known that the dye can interact with various biomolecules and cell structures, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetics of CIAs a dye used in biological experiments, its bioavailability would largely depend on the specific experimental conditions .
Result of Action
The primary result of this compound’s action is the visual tracking of its targets. By binding to different biomolecules and cell structures, it allows researchers to observe and analyze these targets under various conditions. This can lead to a better understanding of cell functions, tissue pathology, and the behavior of microorganisms .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other chemicals can affect the dye’s binding efficiency and stability. Furthermore, the dye’s action can also be influenced by the specific characteristics of the targets, such as their chemical properties and physical structures .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
trisodium;4-amino-5-hydroxy-3-[[4-[4-[[4-hydroxy-2-(2-methylanilino)phenyl]diazenyl]phenyl]phenyl]diazenyl]-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H32N8O11S3.3Na/c1-23-4-2-3-5-32(23)43-34-22-30(50)16-19-33(34)47-44-27-10-6-24(7-11-27)25-8-12-28(13-9-25)45-48-39-35(62(55,56)57)20-26-21-36(63(58,59)60)40(41(51)37(26)38(39)42)49-46-29-14-17-31(18-15-29)61(52,53)54;;;/h2-22,43,50-51H,42H2,1H3,(H,52,53,54)(H,55,56,57)(H,58,59,60);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRUEHLEWXORDW-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(C=CC(=C2)O)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C=C6C=C(C(=C(C6=C5N)O)N=NC7=CC=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H29N8Na3O11S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064253 | |
| Record name | C.I. Acid Black 94 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
974.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6358-80-1 | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[2-[4'-[2-[4-hydroxy-2-[(2-methylphenyl)amino]phenyl]diazenyl][1,1'-biphenyl]-4-yl]diazenyl]-6-[2-(4-sulfophenyl)diazenyl]-, sodium salt (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Acid Black 94 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trisodium 4-amino-5-hydroxy-3-[[4'-[[4-hydroxy-2-[(o-tolyl)amino]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-6-[(4-sulphonatophenyl)azo]naphthalene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.167 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1436589.png)


![6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436592.png)

![3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromopropanoate](/img/structure/B1436599.png)

![Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B1436602.png)
![N'-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B1436603.png)



